molecular formula C14H10N6S B13862195 N-phenyl-8-(1,3-thiazol-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

N-phenyl-8-(1,3-thiazol-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

Cat. No.: B13862195
M. Wt: 294.34 g/mol
InChI Key: BGWVSPXUMNZNRQ-UHFFFAOYSA-N
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Description

N-phenyl-8-(1,3-thiazol-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a heterocyclic compound that incorporates a thiazole ring, a triazole ring, and a pyrazine ring.

Preparation Methods

The synthesis of N-phenyl-8-(1,3-thiazol-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine can be achieved through various synthetic routes. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method is straightforward and yields highly functionalized products.

Chemical Reactions Analysis

N-phenyl-8-(1,3-thiazol-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine undergoes several types of chemical reactions, including:

Scientific Research Applications

N-phenyl-8-(1,3-thiazol-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-phenyl-8-(1,3-thiazol-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in electron delocalization, which can influence biochemical pathways and enzyme activities . The compound may activate or inhibit specific receptors, leading to its diverse biological effects.

Comparison with Similar Compounds

N-phenyl-8-(1,3-thiazol-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is unique due to its combination of thiazole, triazole, and pyrazine rings. Similar compounds include:

These compounds share the thiazole ring but differ in their additional functional groups and overall structure, leading to varied biological activities and applications.

Properties

Molecular Formula

C14H10N6S

Molecular Weight

294.34 g/mol

IUPAC Name

N-phenyl-8-(1,3-thiazol-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

InChI

InChI=1S/C14H10N6S/c1-2-4-10(5-3-1)17-14-18-12-11(13-16-7-9-21-13)15-6-8-20(12)19-14/h1-9H,(H,17,19)

InChI Key

BGWVSPXUMNZNRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NN3C=CN=C(C3=N2)C4=NC=CS4

Origin of Product

United States

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